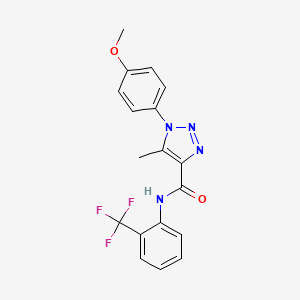
1-(4-methoxyphenyl)-5-methyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxyphenyl)-5-methyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H15F3N4O2 and its molecular weight is 376.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-Methoxyphenyl)-5-methyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its synthesis, biological activities, and the mechanisms underlying its effects, drawing from diverse sources of scientific literature.
Synthesis
The synthesis of this compound typically involves the use of click chemistry techniques, particularly the azide-alkyne cycloaddition reaction. The triazole ring is a key feature that contributes to the biological activity of the compound. The structural confirmation is often achieved through nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, revealing a planar structure conducive to interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. This compound has been shown to inhibit cancer cell proliferation in various human cancer cell lines.
Table 1: Anticancer Activity Against Human Cell Lines
The mechanism of action appears to involve the inhibition of mitochondrial function and interference with cellular signaling pathways critical for cancer cell survival. Specifically, the compound may exert its effects through the inhibition of respiratory complex I, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes associated with cancer progression. For instance, triazole derivatives have been identified as potent inhibitors of NF-κB signaling pathways, which are crucial in tumor development and inflammation . The inhibition of this pathway can lead to reduced tumor growth and enhanced apoptosis in malignant cells.
Table 2: Enzyme Inhibition Data
Case Studies
A notable case study involved the evaluation of a series of triazole derivatives for their anticancer properties. Among these, this compound exhibited significant growth inhibition across multiple cancer types. The study utilized a panel of 60 human cancer cell lines and demonstrated that compounds with similar structural motifs consistently showed enhanced biological activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of triazole compounds. Modifications at specific positions on the triazole ring or substituents on the phenyl groups can significantly alter biological activity. For example, variations in the trifluoromethyl group have been linked to improved potency against certain cancer types .
科学研究应用
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives, including 1-(4-methoxyphenyl)-5-methyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide, in anticancer therapy. The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), indicating its potential as a lead compound for developing new anticancer agents .
Antimicrobial Properties
Compounds with triazole rings are known for their antimicrobial properties. Research indicates that derivatives similar to this compound demonstrate effective inhibition of bacterial and fungal growth. This suggests potential applications in treating infections caused by resistant strains of pathogens .
Anti-inflammatory Effects
The anti-inflammatory properties of triazole compounds have been documented in several studies. The compound may inhibit inflammatory pathways and cytokine production, making it a candidate for developing anti-inflammatory medications .
Photophysical Properties
The unique structure of this compound allows it to exhibit interesting photophysical properties. It can be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its ability to emit light upon excitation .
Sensor Development
Due to its chemical structure, the compound may also be employed in sensor technology. Its sensitivity to environmental changes can be harnessed for creating sensors that detect specific analytes or changes in pH levels .
Synthesis and Evaluation
In a recent study, researchers synthesized derivatives of triazole compounds and evaluated their anticancer activities through in vitro assays. The results showed that modifications on the triazole ring significantly enhanced cytotoxicity against selected cancer cell lines .
QSAR Studies
Quantitative structure–activity relationship (QSAR) models have been developed to predict the biological activity of similar triazole compounds based on their chemical structures. These models assist in identifying promising candidates for further development in drug discovery .
属性
IUPAC Name |
1-(4-methoxyphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2/c1-11-16(23-24-25(11)12-7-9-13(27-2)10-8-12)17(26)22-15-6-4-3-5-14(15)18(19,20)21/h3-10H,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQJIQWVSGVHON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













